![molecular formula C20H19N5O3S B254341 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide, also known as DIMATE, is a small molecule inhibitor that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in inhibiting the activity of certain enzymes and signaling pathways, leading to potential therapeutic applications in various diseases.
Wirkmechanismus
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide works by inhibiting the activity of certain enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway. These pathways play important roles in cell growth, inflammation, and immune response, and their dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide can inhibit the activity of certain enzymes and signaling pathways, leading to a decrease in cell growth and inflammation. Additionally, 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications in certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For research on 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide include further studies on its potential therapeutic applications in various diseases, as well as the development of more specific and potent inhibitors. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide will be important for understanding its potential clinical applications.
Synthesemethoden
The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide involves several steps, including the condensation of 2-amino-4,6-dimethylthieno[2,3-d]pyrimidine-5-carboxylic acid with ethyl 2-oxo-3-indoleacetate, followed by the addition of N,N-dimethylformamide dimethyl acetal and subsequent deprotection to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide has been studied for its potential applications in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide can inhibit the activity of certain enzymes and signaling pathways, leading to potential therapeutic applications in these diseases.
Eigenschaften
Produktname |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide |
---|---|
Molekularformel |
C20H19N5O3S |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide |
InChI |
InChI=1S/C20H19N5O3S/c1-4-25-14-8-6-5-7-13(14)17(20(25)28)23-22-15(26)9-24-10-21-18-16(19(24)27)11(2)12(3)29-18/h5-8,10H,4,9H2,1-3H3,(H,22,26)/b23-17- |
InChI-Schlüssel |
HAIIEQRHVRGWMG-QJOMJCCJSA-N |
Isomerische SMILES |
CCN1C2=CC=CC=C2/C(=N/NC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)/C1=O |
SMILES |
CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)C1=O |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=NNC(=O)CN3C=NC4=C(C3=O)C(=C(S4)C)C)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.